molecular formula C18H15BrN2O2S B10956752 (5Z)-2-(4-bromoanilino)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B10956752
M. Wt: 403.3 g/mol
InChI Key: OSSVDXAYFPMOKD-YBEGLDIGSA-N
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Description

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a bromophenyl group, and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the condensation of 4-bromobenzaldehyde with 4-methoxy-3-methylbenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Corresponding oxides

    Reduction: Reduced derivatives

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-BROMOPHENYL)IMINO]-5-(3-FLUOROBENZYLIDENE)-1,3-THIAZOLIDIN-4-ONE
  • 2-[(4-BROMOPHENYL)IMINO]-5-[(5-METHYL-2-THIENYL)METHYLENE]-1,3-THIAZOLIDIN-4-ONE

Uniqueness

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-methylphenyl group, in particular, may enhance its interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C18H15BrN2O2S

Molecular Weight

403.3 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15BrN2O2S/c1-11-9-12(3-8-15(11)23-2)10-16-17(22)21-18(24-16)20-14-6-4-13(19)5-7-14/h3-10H,1-2H3,(H,20,21,22)/b16-10-

InChI Key

OSSVDXAYFPMOKD-YBEGLDIGSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)OC

Canonical SMILES

CC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)OC

Origin of Product

United States

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